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Compound of Interest

Compound Name: Anthramycin

Cat. No.: B1237830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and

stereochemical features of anthramycin, a potent antitumor antibiotic. The document details its

structural elucidation, key chemical properties, and the experimental methodologies used for its

characterization.

Core Chemical Structure
Anthramycin is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of natural

products, a class of compounds known for their antitumor activity.[3][4] The core of

anthramycin is a tricyclic system composed of an aromatic A-ring, a seven-membered 1,4-

diazepine B-ring, and a five-membered pyrrolidine C-ring.[4]

The structure was first elucidated by Leimgruber and colleagues in 1965.[1][5] They utilized

techniques such as nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy to

identify the major functional groups. Mass spectrometry was then employed to confirm the

pyrrolobenzodiazepine nucleus over an alternative pyridoquinazoline skeleton.[1]

The IUPAC name for anthramycin is (2E)-3-[(11S,11aS)-9,11-Dihydroxy-8-methyl-5-oxo-

5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1][2]benzodiazeprazepin-2-yl]prop-2-enamide.[1] Key

substitutions on the PBD core include a phenolic hydroxyl group at C9, a methyl group at C8,

and an acrylamide side chain at the C2 position.[2] The molecule possesses a carbinolamine

(or hemiaminal) functionality at the N10-C11 position, which is crucial for its biological activity.
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This unstable functional group can readily dehydrate to form an electrophilic imine, enabling it

to covalently bind to DNA.[6]
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Caption: Logical relationship of the core PBD structure and key substituents of anthramycin.

Stereochemistry and Absolute Configuration
The biological activity of many pharmaceutical compounds is highly dependent on their

stereochemistry, and anthramycin is no exception.[7][8] The anthramycin molecule

possesses two critical chiral centers at the C11 and C11a positions.

The absolute configuration of naturally occurring anthramycin is (11S, 11aS).[1] This specific

three-dimensional arrangement is essential for its sequence-selective binding within the minor

groove of DNA. Two-dimensional NMR studies on anthramycin-DNA adducts have confirmed
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that the molecule attaches to the 2-amino group of guanine via its C11 position.[6] The

stereochemistry at C11 dictates the orientation of the drug in the DNA minor groove, with the

acrylamide side chain pointing toward the 5'-end of the modified DNA strand.[6]

Due to the inherent instability of the carbinolamine moiety, characterization is often performed

on its more stable epimer, anthramycin-11-methyl-ether. This derivative is formed when

anthramycin is recrystallized from hot methanol.[1]

Quantitative Data and Physicochemical Properties
The following table summarizes key quantitative data for anthramycin.

Property Value Reference(s)

IUPAC Name

(2E)-3-[(11S,11aS)-9,11-

Dihydroxy-8-methyl-5-oxo-

5,10,11,11a-tetrahydro-1H-

pyrrolo[2,1-c][1]

[2]benzodiazepin-2-yl]prop-2-

enamide

[1]

Molecular Formula C₁₆H₁₇N₃O₄ [1][2]

Molar Mass 315.329 g·mol⁻¹ [1]

CAS Number 4803-27-4 [1][2]

PubChem CID 5311005 [1]

ChEBI ID CHEBI:40699 [1]

Appearance Yellow Pigment [1]

Source Streptomyces refuineus [1][2]

Experimental Protocols for Structural
Characterization
The determination of anthramycin's complex structure and stereochemistry relies on a

combination of sophisticated analytical techniques.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for elucidating the structure of organic molecules in solution.

[4]

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms. For

anthramycin, it was crucial for the initial structural proposal.[1]

Methodology:

Sample Preparation: The purified anthramycin compound is dissolved in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

1D NMR (¹H and ¹³C): Proton (¹H) NMR spectra are acquired to identify the number and

types of hydrogen atoms. Carbon (¹³C) NMR provides information on the carbon

backbone.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings,

revealing which protons are adjacent to each other.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum

Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are separated by two or three bonds, which is essential for piecing

together the molecular fragments.

NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NOESY or ROESY experiments are

used to identify protons that are close in space, which is critical for determining the relative

stereochemistry and conformation of the molecule. For the anthramycin-DNA adduct,

NOE data established the S-stereoisomer at C11 and the orientation within the DNA

groove.[6]

Coupling Constants (J-coupling): The measurement of the coupling constant between H11

and H11a protons (found to be ~10 Hz) was instrumental in confirming the stereochemical
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relationship at these centers.[6]

Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a molecule.

Objective: To confirm the molecular formula and aid in distinguishing between possible

isomeric structures.[1]

Methodology:

Ionization: A sample of anthramycin is ionized using a suitable technique, such as

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio

in a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for

the unambiguous determination of the elemental formula (C₁₆H₁₇N₃O₄).

Tandem MS (MS/MS): The molecular ion is fragmented, and the masses of the fragments

are analyzed. This fragmentation pattern provides structural information that helped

confirm the PBD nucleus of anthramycin.[1]

X-ray Crystallography
This technique provides the most definitive three-dimensional structure of a molecule in its

crystalline form.

Objective: To unambiguously determine the bond lengths, bond angles, and, most

importantly, the absolute stereochemistry of the chiral centers.

Methodology:

Crystallization: A high-purity sample of anthramycin (or a stable derivative) is crystallized

from a suitable solvent system to obtain single crystals of sufficient quality. This is often

the most challenging step.
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X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a beam of

X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic

arrangement.

Data Collection and Processing: The intensities and positions of the diffracted spots are

collected.

Structure Solution and Refinement: The diffraction data is used to calculate an electron

density map of the molecule. From this map, the positions of all non-hydrogen atoms are

determined. The absolute configuration is typically determined using anomalous

dispersion effects (Flack parameter).[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.pioneerpublisher.com/jpeps/article/download/230/203/243
https://pubmed.ncbi.nlm.nih.gov/8647776/
https://pubmed.ncbi.nlm.nih.gov/8647776/
https://scispace.com/pdf/combination-of-nmr-spectroscopy-and-x-ray-crystallography-4mxhdn0xh3.pdf
https://www.mdpi.com/1420-3049/25/24/6023
https://www.benchchem.com/product/b1237830#chemical-structure-and-stereochemistry-of-anthramycin
https://www.benchchem.com/product/b1237830#chemical-structure-and-stereochemistry-of-anthramycin
https://www.benchchem.com/product/b1237830#chemical-structure-and-stereochemistry-of-anthramycin
https://www.benchchem.com/product/b1237830#chemical-structure-and-stereochemistry-of-anthramycin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1237830?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

